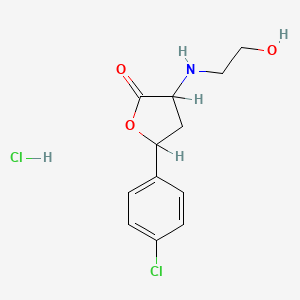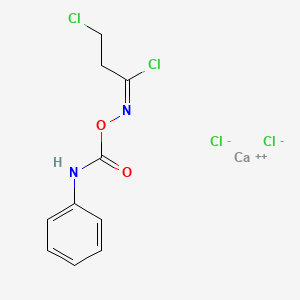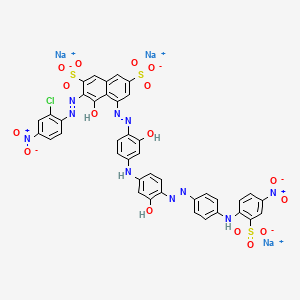
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. This compound belongs to the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and stable colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This intermediate is then coupled with a suitable coupling component, such as 4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, under controlled pH and temperature conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pH, and stirring speed. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy and in the study of biological processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent and in diagnostic assays.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups can undergo reduction to form aromatic amines, which can then interact with biological molecules. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its various applications in analytical and industrial chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2-sulphonate
- Trisodium 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
This compound is unique due to its specific structural features, including the presence of multiple azo groups and sulphonate groups. These features contribute to its distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
85631-89-6 |
|---|---|
Formule moléculaire |
C40H24ClN10Na3O16S3 |
Poids moléculaire |
1101.3 g/mol |
Nom IUPAC |
trisodium;3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-5-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H27ClN10O16S3.3Na/c41-28-17-25(50(55)56)7-11-29(28)45-49-39-37(70(65,66)67)14-20-13-27(68(59,60)61)19-33(38(20)40(39)54)48-47-31-10-6-24(16-35(31)53)42-23-5-9-30(34(52)15-23)46-44-22-3-1-21(2-4-22)43-32-12-8-26(51(57)58)18-36(32)69(62,63)64;;;/h1-19,42-43,52-54H,(H,59,60,61)(H,62,63,64)(H,65,66,67);;;/q;3*+1/p-3 |
Clé InChI |
WPZDJLVYSZUKCT-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


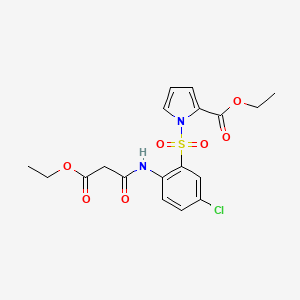
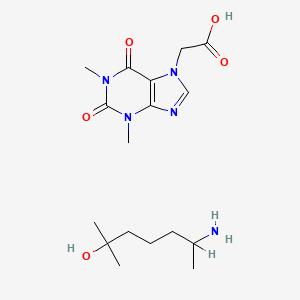
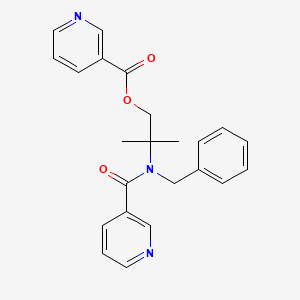
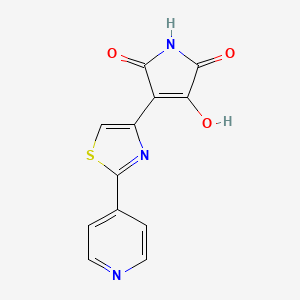
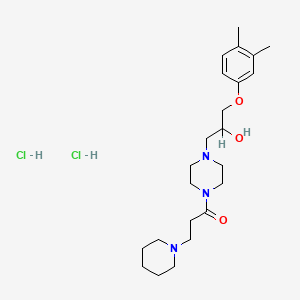
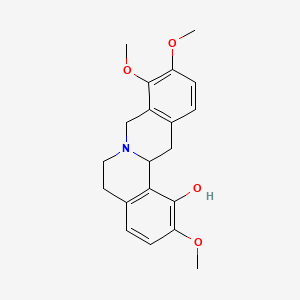
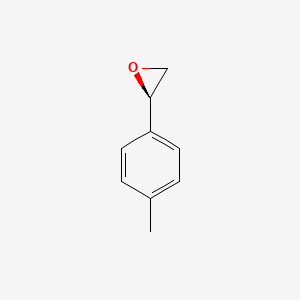
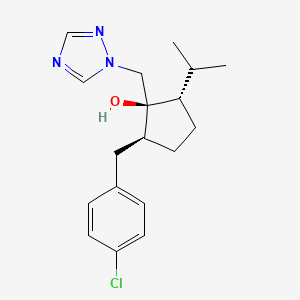
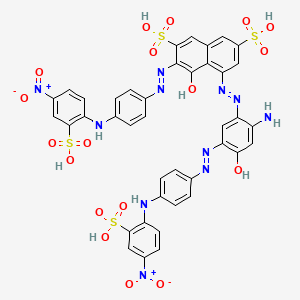

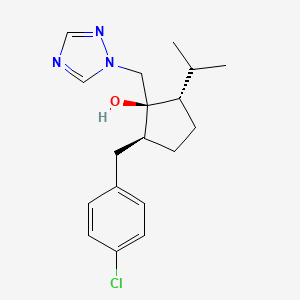
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
